![molecular formula C17H28N2O2 B2395678 tert-butyl N-[2-methyl-1-(1-phenylethylamino)propan-2-yl]carbamate CAS No. 1697288-42-8](/img/structure/B2395678.png)
tert-butyl N-[2-methyl-1-(1-phenylethylamino)propan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[2-methyl-1-(1-phenylethylamino)propan-2-yl]carbamate, commonly known as tBu-MPTP, is a chemical compound that has been used in scientific research for several years. It belongs to the class of carbamates and is synthesized using various methods.
Mécanisme D'action
The mechanism of action of tBu-MPTP involves the conversion of the compound to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then transported into dopaminergic neurons through the dopamine transporter. Once inside the neurons, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to the generation of reactive oxygen species and ultimately, the degeneration of dopaminergic neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of tBu-MPTP are similar to those observed in Parkinson's disease. The degeneration of dopaminergic neurons leads to a decrease in dopamine levels in the brain, which results in the characteristic symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. In addition, tBu-MPTP has been shown to induce oxidative stress, inflammation, and mitochondrial dysfunction in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using tBu-MPTP in lab experiments is its selectivity for dopaminergic neurons. This allows researchers to specifically target these neurons and study their degeneration. In addition, tBu-MPTP is a well-established model of Parkinson's disease, and therefore, the results obtained from experiments using tBu-MPTP can be compared to results obtained from experiments using other models of the disease.
However, there are also limitations to using tBu-MPTP in lab experiments. One limitation is that the degeneration of dopaminergic neurons induced by tBu-MPTP is rapid and severe, which may not accurately reflect the slower and more gradual degeneration observed in Parkinson's disease patients. In addition, tBu-MPTP is a neurotoxin and therefore, caution must be taken when handling and using the compound.
Orientations Futures
Several future directions for research using tBu-MPTP include:
1. Studying the role of oxidative stress and inflammation in the degeneration of dopaminergic neurons induced by tBu-MPTP.
2. Developing new treatments for Parkinson's disease based on the mechanism of action of tBu-MPTP.
3. Investigating the use of tBu-MPTP as a model for other neurodegenerative diseases.
4. Exploring the potential of tBu-MPTP as a tool for studying the function of dopaminergic neurons in the brain.
Conclusion:
In conclusion, tBu-MPTP is a chemical compound that has been used in scientific research to study the effects of Parkinson's disease. It is a selective neurotoxin that targets dopaminergic neurons in the brain, leading to their degeneration. tBu-MPTP has several advantages and limitations for lab experiments, and several future directions for research using tBu-MPTP have been identified.
Méthodes De Synthèse
The synthesis of tBu-MPTP can be achieved through several methods. One of the most commonly used methods involves the reaction of tert-butylamine and N-(2-methyl-1-phenylethyl)propan-2-amine with chloroformate. This method has been modified by several researchers to improve the yield and purity of the compound.
Applications De Recherche Scientifique
TBu-MPTP has been used in scientific research to study the effects of Parkinson's disease. It is a selective neurotoxin that targets dopaminergic neurons in the brain, leading to the degeneration of these neurons. This degeneration is similar to the degeneration observed in Parkinson's disease patients. Therefore, tBu-MPTP has been used as a model to study Parkinson's disease and to test potential treatments for the disease.
Propriétés
IUPAC Name |
tert-butyl N-[2-methyl-1-(1-phenylethylamino)propan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-13(14-10-8-7-9-11-14)18-12-17(5,6)19-15(20)21-16(2,3)4/h7-11,13,18H,12H2,1-6H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLCTZQGQIABPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(C)(C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[2-methyl-1-(1-phenylethylamino)propan-2-yl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

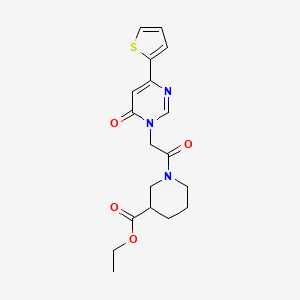

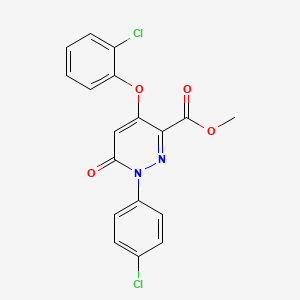
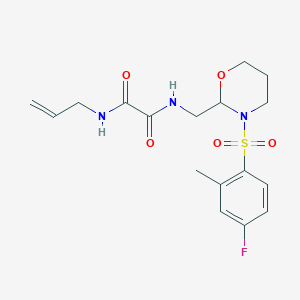
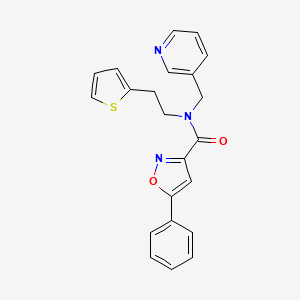
![6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-((tetrahydrofuran-2-yl)methyl)hexanamide](/img/structure/B2395603.png)

![methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-(4-methoxyanilino)acrylate](/img/structure/B2395606.png)
![1,6,7-trimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2395608.png)
![N-(2,6-dimethylphenyl)-2-[[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2395609.png)

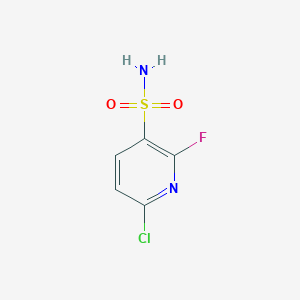
![2-fluoro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2395614.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide](/img/structure/B2395617.png)